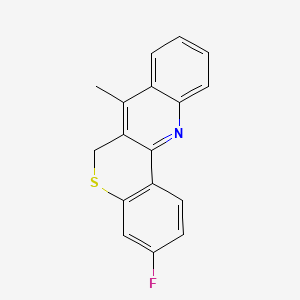
3-Fluoro-7-methyl-6H-(1)benzothiopyrano(4,3-b)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-7-methyl-6H-(1)benzothiopyrano(4,3-b)quinoline is a complex organic compound that belongs to the class of benzothiopyranoquinolines. This compound is characterized by the presence of a fluorine atom at the 3rd position and a methyl group at the 7th position on the benzothiopyranoquinoline skeleton. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-7-methyl-6H-(1)benzothiopyrano(4,3-b)quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 7-trifluoromethyl and 8-trifluoromethyl 1thiochroman-4-one, followed by further reactions to introduce the fluorine and methyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-7-methyl-6H-(1)benzothiopyrano(4,3-b)quinoline can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents and temperature control to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while substitution reactions could introduce various functional groups at the fluorine or methyl positions .
Scientific Research Applications
3-Fluoro-7-methyl-6H-(1)benzothiopyrano(4,3-b)quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 3-Fluoro-7-methyl-6H-(1)benzothiopyrano(4,3-b)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 7-Trifluoromethyl 1thiochroman-4-one
- 8-Trifluoromethyl 1thiochroman-4-one
- Other fluorinated benzothiopyranoquinolines
Uniqueness
3-Fluoro-7-methyl-6H-(1)benzothiopyrano(4,3-b)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
52831-48-8 |
|---|---|
Molecular Formula |
C17H12FNS |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
3-fluoro-7-methyl-6H-thiochromeno[4,3-b]quinoline |
InChI |
InChI=1S/C17H12FNS/c1-10-12-4-2-3-5-15(12)19-17-13-7-6-11(18)8-16(13)20-9-14(10)17/h2-8H,9H2,1H3 |
InChI Key |
DTZNMYIUKRSBSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CSC3=C(C2=NC4=CC=CC=C14)C=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


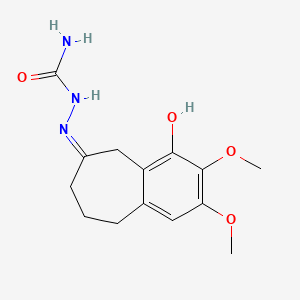


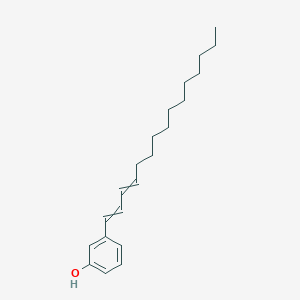

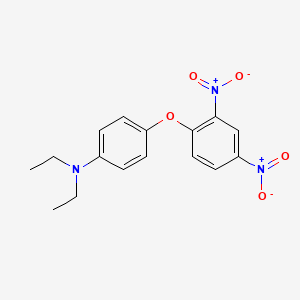

![(Butoxymethoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14653395.png)
![2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine](/img/structure/B14653401.png)
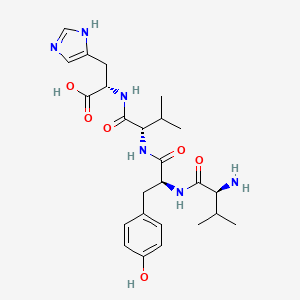
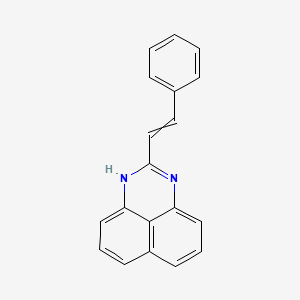
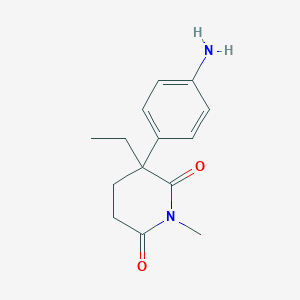
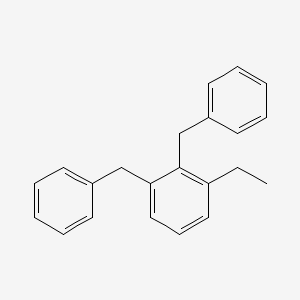
![4-chloro-N-[(4-chlorophenyl)sulfamoyl]aniline](/img/structure/B14653444.png)
